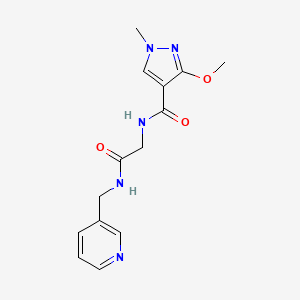

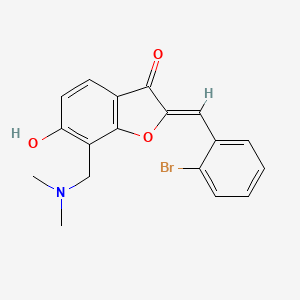

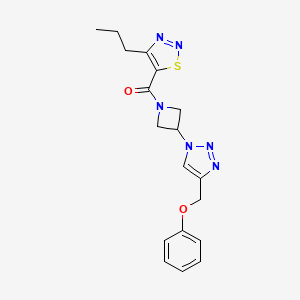

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide, also known as compound 1, is a novel small molecule drug candidate that has shown promise in scientific research for its potential therapeutic applications.

科学的研究の応用

Antimicrobial Activity

Compounds with a pyrimidine structure, like our compound of interest, have been shown to possess antimicrobial properties. They can be synthesized and evaluated for their potential against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes. The mechanism often involves the inhibition of bacterial DNA synthesis or the disruption of cell wall synthesis .

Anticancer Properties

Pyrimidine derivatives are also explored for their anticancer activities. They can act as inhibitors of certain enzymes that are overexpressed in cancer cells, such as tyrosine kinases. By inhibiting these enzymes, the compounds can prevent the proliferation of cancer cells and induce apoptosis .

Antiviral Agents

The structural motif of pyrimidine is common in antiviral agents. These compounds can be designed to interfere with viral replication processes. For example, they may inhibit the synthesis of viral RNA or DNA, or block the action of viral enzymes necessary for replication .

Anti-inflammatory Applications

Pyrimidine derivatives can serve as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory process, such as cyclooxygenase or lipoxygenase .

Antidiabetic Activity

Research has indicated that pyrimidine compounds can exhibit antidiabetic activity. They may act by stimulating the release of insulin from pancreatic cells or by increasing the sensitivity of body tissues to insulin, thus helping to regulate blood sugar levels .

Neuroprotective Effects

Some pyrimidine derivatives have shown neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may work by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .

Cardiovascular Applications

In the cardiovascular system, pyrimidine derivatives can have applications such as the reduction of blood pressure or the prevention of clot formation. They might achieve this by affecting ion channels or enzymes in the cardiovascular system .

Agricultural Use

Lastly, pyrimidine derivatives can be used in agriculture as pesticides or herbicides. They can affect the growth of unwanted plants or pests by disrupting their biological processes, such as protein synthesis or energy production .

特性

IUPAC Name |

N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-12-4-3-5-14(8-12)10-22(20,21)17-6-7-18-11-16-9-13(2)15(18)19/h3-5,8-9,11,17H,6-7,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZFYGLOHDJGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C=NC=C(C2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2938039.png)

![4-[(1E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2938049.png)

![(2-Furylmethyl){[4-methoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B2938050.png)

![1'-[(6-chloropyridazin-3-yl)methyl]-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidine]-2',5'-dione](/img/structure/B2938052.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2938059.png)